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Compound of Interest

Compound Name: Fevipiprant

Cat. No.: B1672611

Fevipiprant Technical Support Center

This technical support center provides researchers, scientists, and drug development
professionals with detailed information on the adverse event profile of Fevipiprant in healthy
volunteers versus asthma patients. The information is presented in a question-and-answer
format, supplemented with troubleshooting guides, data tables, and diagrams to facilitate
experimental design and data interpretation.

Frequently Asked Questions (FAQs)
Q1: What is the general adverse event profile of
Fevipiprant in healthy volunteers?

Al: In Phase 1 clinical trials, Fevipiprant was generally well-tolerated in healthy volunteers,
with an adverse event (AE) profile similar to that of placebo.[1][2][3] Most AEs were mild to
moderate in severity, and no serious adverse events (SAESs) or deaths were reported.[1] The
incidence of AEs was not found to be dose-dependent.[1]

Q2: What were the most common adverse events
reported in healthy volunteers taking Fevipiprant?

A2: The most frequently reported adverse events in healthy volunteers were headache and
nasal congestion. Other reported AEs were typically single events in individual subjects.
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Q3: How does the adverse event profile of Fevipiprant in
asthma patients compare to that in healthy volunteers?

A3: The adverse event profile of Fevipiprant in asthma patients is largely consistent with that
observed in healthy volunteers, demonstrating a favorable safety and tolerability profile
comparable to placebo even in long-term studies. Across Phase Il and Ill trials, the incidence of
AEs, SAEs, and AEs leading to discontinuation were generally balanced between the
Fevipiprant and placebo groups.

Q4: Were there any serious adverse events (SAES)
reported in asthma patients treated with Fevipiprant?

A4: In large-scale, long-term Phase Il studies (LUSTER-1 and LUSTER-2), the occurrence of
serious adverse events in patients with severe asthma was similar across Fevipiprant and
placebo groups. In a pooled analysis, SAEs occurred in 9% of patients in both the 150 mg and
450 mg Fevipiprant groups, as well as in the placebo group.

Q5: Did Fevipiprant lead to a higher rate of treatment
discontinuation due to adverse events in asthma
patients?

A5: No, the rate of discontinuation due to adverse events was low and comparable between
Fevipiprant and placebo groups in clinical trials with asthma patients. For instance, in one trial,
2% of participants in the Fevipiprant 150 mg group and 1% in the 450 mg group stopped the
trial due to adverse events, compared to none in the placebo group.

Troubleshooting Guide
Issue: Observing a higher-than-expected incidence of
headaches in a clinical trial with Fevipiprant.

Troubleshooting Steps:

o Review Baseline Data: Analyze the baseline characteristics of the study population. A higher
predisposition to headaches in the active group compared to placebo could be a
confounding factor.
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Assess Concomitant Medications: Investigate the use of other medications by the
participants that could potentially cause headaches.

Blinding and Placebo Effect: Ensure the double-blind nature of the study is maintained to
minimize reporting bias. The placebo effect can also contribute to the reporting of subjective
symptoms like headaches.

Compare with Published Data: Refer to the summary tables below to compare the observed
incidence with data from completed clinical trials. A significant deviation may warrant further
investigation.

Issue: A participant in an asthma trial on Fevipiprant
experiences a severe asthma exacerbation.

Troubleshooting Steps:

Immediate Patient Care: The primary focus should be on managing the patient's
exacerbation according to standard clinical practice.

Assess Causality: While Fevipiprant did not show a significant effect on reducing asthma
exacerbations in large trials, a thorough assessment of the event's potential relationship to
the study drug is necessary.

Review Patient History: Examine the patient's asthma history, including previous
exacerbation rates and disease severity, to contextualize the event.

Unblinding (if necessary): In critical situations, unblinding the patient's treatment allocation
may be required for appropriate medical management.

Data Presentation: Adverse Event Summary

Table 1: Adverse Event Profile of Fevipiprant in Healthy Volunteers (Phase 1 Studies)
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Adverse Event Fevipiprant (All Doses) Placebo
Any AE 53.1% (17/32) 87.5% (7/8)
Headache Most Frequent N/A

Nasal Congestion Most Frequent N/A
Serious AEs 0 0

Deaths 0 0

Data adapted from a study in healthy volunteers. The percentages for "Any AE" are from a
multiple-dose study.

Table 2: Adverse Event Profile of Fevipiprant in Asthma Patients (Phase 3 Pooled Data -
LUSTER-1 & LUSTER-2)

Adverse Event Fevipiprant 150 mg Fevipiprant 450 mg
Placebo (n=585)
Category (n=597) (n=589)
Serious Adverse
9% (53) 9% (50) 9% (50)
Events
AEs Leading to Death 0 <1% (2) <1% (3)

Data represents pooled information from two 52-week Phase 3 studies in patients with severe
asthma.

Experimental Protocols
Phase 1 Study in Healthy Volunteers (lllustrative Example)

o Study Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending

dose studies.

» Participants: Healthy male and female subjects aged 18 to 55 years with a BMI of 18 to 29

kg/m 2,
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» Key Exclusion Criteria: History of bronchospastic disease, use of prescription drugs within 4
weeks, and clinically significant ECG abnormalities.

» Safety Assessments: Regular monitoring of hematology, blood chemistry, urine chemistry,
vital signs, physical condition, and ECGs. Continuous heart rate monitoring was also
performed. All AEs and SAEs were recorded.

Phase 3 Study in Asthma Patients (Illustrative Example - LUSTER trials)

» Study Design: Randomized, double-blind, placebo-controlled, parallel-group, 52-week
studies.

o Participants: Patients aged 12 years or older with uncontrolled severe asthma on Global
Initiative for Asthma (GINA) Steps 4 and 5 therapy.

« Intervention: Fevipiprant (150 mg or 450 mg once daily) or placebo, added to existing
asthma therapy.

» Primary Efficacy Endpoint: Annualized rate of moderate to severe asthma exacerbations.

o Safety Analyses: Included all patients who received at least one dose of the study
medication.

Mandatory Visualizations
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Caption: Fevipiprant's Mechanism of Action.
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Caption: Phase 3 Clinical Trial Workflow Example.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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healthy-volunteers-versus-asthma-patients]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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